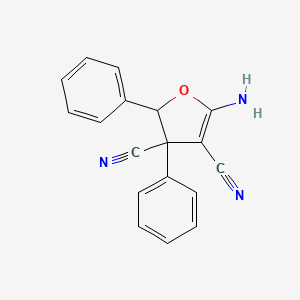![molecular formula C12H15N3O3S3 B14358429 2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine CAS No. 92569-08-9](/img/structure/B14358429.png)
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine is a synthetic compound with a triazine core structure. This compound is characterized by the presence of three oxirane (epoxide) groups attached to the triazine ring via sulfanyl (thioether) linkages. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the sulfanyl groups. The resulting intermediate is then treated with epichlorohydrin to introduce the oxirane groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxirane rings can be reduced to diols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry due to its multiple reactive sites.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives due to its ability to form strong covalent bonds.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine involves its interaction with cellular components. The oxirane groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and inhibition of cellular processes. This compound has been shown to bind to nuclear proteins involved in DNA repair and replication, thereby exerting its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triglycidyl isocyanurate (TGIC): Similar in structure but with isocyanurate core instead of triazine.
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Contains pyridine groups instead of oxirane and sulfanyl groups.
2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine: Contains methoxymethyl groups instead of oxirane and sulfanyl groups.
Uniqueness
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine is unique due to its combination of oxirane and sulfanyl groups attached to a triazine core. This structure provides multiple reactive sites, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
92569-08-9 |
|---|---|
Formule moléculaire |
C12H15N3O3S3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2,4,6-tris(oxiran-2-ylmethylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H15N3O3S3/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2 |
Clé InChI |
JYMCNCXKDKZPDE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CSC2=NC(=NC(=N2)SCC3CO3)SCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


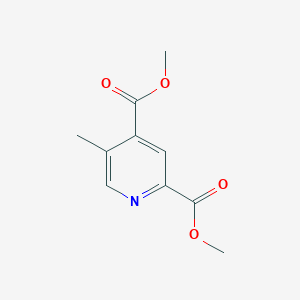
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
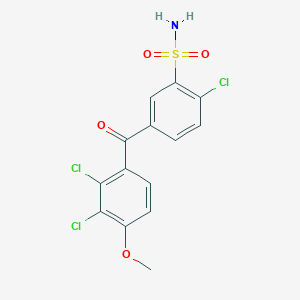
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
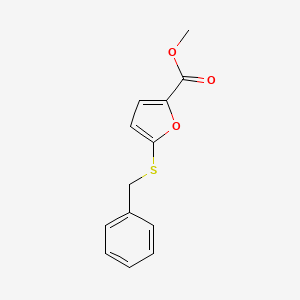

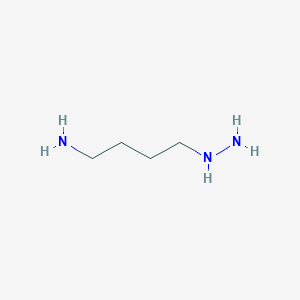

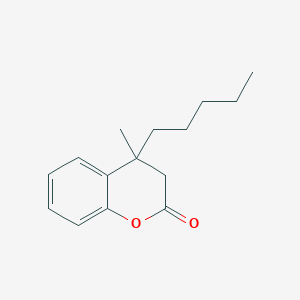
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
